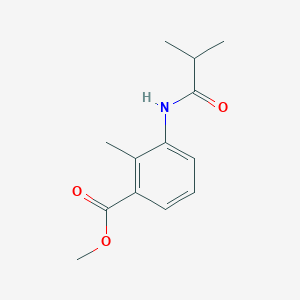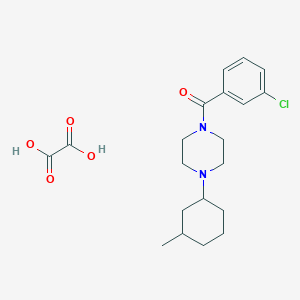![molecular formula C22H24BrN3O3 B4920043 methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4920043.png)
methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate is a quinazoline derivative that has been extensively studied for its potential use as a therapeutic agent. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation.
作用機序
The exact mechanism of action of methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are important regulators of cell growth and survival. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate in lab experiments is that it has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation. Another advantage is that the compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and administration route for the compound.
将来の方向性
There are several future directions for the study of methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate. One direction is to further investigate the compound's mechanism of action and its potential targets in cancer and inflammation. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo. Additionally, more studies are needed to determine the optimal dosage and administration route for the compound. Finally, the compound's potential use in combination with other therapeutic agents should be explored.
合成法
The synthesis of methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with 4-morpholinylmethylamine in the presence of bromine and acetic acid. The reaction yields a mixture of two isomers, which can be separated by chromatography. The final product is obtained by the methylation of the desired isomer with methyl iodide.
科学的研究の応用
Methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate has been studied extensively for its potential use as a therapeutic agent. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
methyl 2-[6-bromo-2-(morpholin-4-ylmethyl)-4-phenyl-4H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3/c1-28-21(27)15-26-20(14-25-9-11-29-12-10-25)24-19-8-7-17(23)13-18(19)22(26)16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIBSBSJNKSMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1CN3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-amino-5-(3-chlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4919970.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B4919983.png)
![3-[1-(2,3,4-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B4919994.png)
![3-methyl-N-[1-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B4919998.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-furamide](/img/structure/B4920005.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4920009.png)
![5-bromo-2-chloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B4920013.png)


![N-(3,4-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4920030.png)
![4,10-bis[4-(2-hydroxyethyl)phenyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4920050.png)


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4920064.png)
